![molecular formula C17H16N2O2S2 B2470841 3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034397-61-8](/img/structure/B2470841.png)
3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Non-Linear Optics (NLO) Materials
The compound’s arrangement within a layered structure of zirconium 4-sulfophenylphosphonate has been studied using molecular simulation methods . The dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space, along with the sulfo groups of the host layers, suggests potential use in non-linear optics. Specifically, the dipole moments of this compound and its derivatives (3-methyl and 3-nitro forms) were calculated, highlighting their suitability for optical signal processing applications.
Antimicrobial Potential
Derivatives of this compound have demonstrated antimicrobial potential. Notably, compounds 1a and 1b exhibited good antimicrobial activity . Further research in this area could explore their efficacy against specific pathogens and mechanisms of action.
Anti-Fibrosis Activity
Screening results indicate that some derivatives of this compound display better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest a potential role in combating fibrotic diseases .
Heterocyclic Synthesis
The compound serves as a starting material for synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. These heterocyclic compounds may find applications in drug discovery and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the biochemical pathways involved.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration , which could be a relevant factor in determining the bioavailability of this compound.
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects would be the result of the compound’s interaction with its biological targets.
properties
IUPAC Name |
3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-3-2-4-16(9-13)23(20,21)19-11-14-5-7-18-17(10-14)15-6-8-22-12-15/h2-10,12,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCBBCMIODTFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide |
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